

# "Methyl 2-(4-methylphenylsulfonamido)acetate" starting materials for synthesis

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## Compound of Interest

Compound Name: Methyl 2-(4-methylphenylsulfonamido)acetate

Cat. No.: B153594

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## Synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate: A Technical Guide

### Introduction

**Methyl 2-(4-methylphenylsulfonamido)acetate**, also known as methyl N-tosylglycinate, is a valuable intermediate in organic synthesis. Its structure combines a protected amino acid moiety with a methyl ester, making it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds. This guide provides an in-depth overview of the common synthetic routes to this compound, focusing on the necessary starting materials, detailed experimental protocols, and relevant quantitative data.

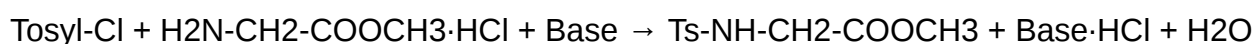
## Synthetic Pathways and Starting Materials

The most prevalent and straightforward synthesis of **methyl 2-(4-methylphenylsulfonamido)acetate** involves the N-tosylation of methyl glycinate. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated with a sulfonyl chloride in the presence of a base.

The primary starting materials for this synthesis are:

- Methyl glycinate hydrochloride (Glycine methyl ester hydrochloride): The ester of the amino acid glycine. It is often used in its hydrochloride salt form for improved stability and handling.
- p-Toluenesulfonyl chloride (Tosyl chloride, TsCl): The source of the tosyl protecting group.
- Base: A base is required to neutralize the hydrochloric acid generated during the reaction. Common bases include pyridine, triethylamine, or an aqueous solution of sodium carbonate or sodium hydroxide.
- Solvent: A suitable solvent is needed to dissolve the reactants. Dichloromethane, chloroform, diethyl ether, or a biphasic system with water are frequently employed.

The overall reaction can be represented as:



## Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the synthesis of **methyl 2-(4-methylphenylsulfonamido)acetate**.

Starting Materials	Base	Solvent(s)	Reaction Time	Temperature	Yield (%)	Reference
Glycine methyl ester hydrochloride, p-Toluenesulfonyl chloride	Pyridine	Chloroform	12 hours	Room Temperature	85%	Journal of the American Chemical Society
Glycine methyl ester hydrochloride, p-Toluenesulfonyl chloride	Triethylamine	Dichloromethane	4 hours	0 °C to RT	92%	Organic Syntheses
Glycine methyl ester hydrochloride, p-Toluenesulfonyl chloride	Sodium Carbonate	Diethyl Ether / Water	2 hours	0 °C	78%	Tetrahedron Letters

## Experimental Protocols

Below are detailed experimental protocols for the synthesis of **methyl 2-(4-methylphenylsulfonamido)acetate** using different base/solvent systems.

Protocol 1: Synthesis using Pyridine in Chloroform

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend methyl glycinate hydrochloride (1.0 eq) in chloroform (100 mL).
- **Addition of Base:** Cool the suspension to 0 °C using an ice bath and add pyridine (2.2 eq) dropwise.
- **Addition of Tosyl Chloride:** To the stirred solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Progression:** Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12 hours.
- **Work-up:**
  - Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO<sub>3</sub> (2 x 50 mL), and brine (1 x 50 mL).
  - Dry the organic layer over anhydrous sodium sulfate.
  - Filter the drying agent and concentrate the filtrate under reduced pressure.
- **Purification:** Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure **methyl 2-(4-methylphenylsulfonamido)acetate** as a white solid.

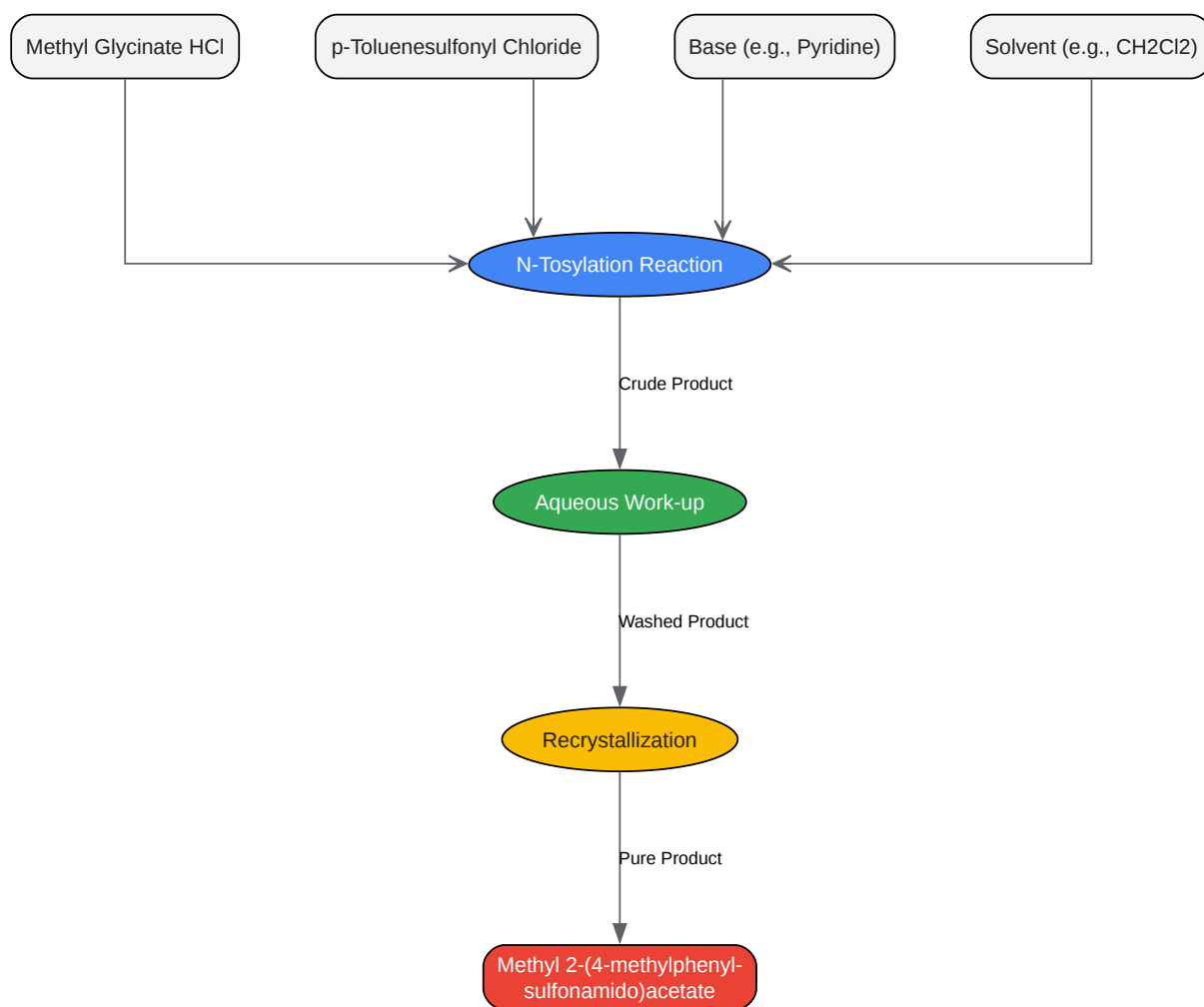
#### Protocol 2: Synthesis using Triethylamine in Dichloromethane

- **Reaction Setup:** Dissolve methyl glycinate hydrochloride (1.0 eq) in dichloromethane (80 mL) in a 250 mL flask fitted with a dropping funnel and a magnetic stirrer.
- **Addition of Base:** Cool the solution to 0 °C in an ice-water bath. Add triethylamine (2.5 eq) dropwise over 20 minutes.
- **Addition of Tosyl Chloride:** In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
- **Reaction Progression:** Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

- Work-up:
  - Dilute the mixture with dichloromethane (50 mL).
  - Wash the organic phase with water (2 x 50 mL), 1 M HCl (2 x 50 mL), saturated aqueous NaHCO<sub>3</sub> (2 x 50 mL), and finally with brine (1 x 50 mL).
  - Dry the organic layer over anhydrous magnesium sulfate.
- Purification: After filtering, remove the solvent in vacuo. The resulting solid can be purified by recrystallization from methanol or ethanol.

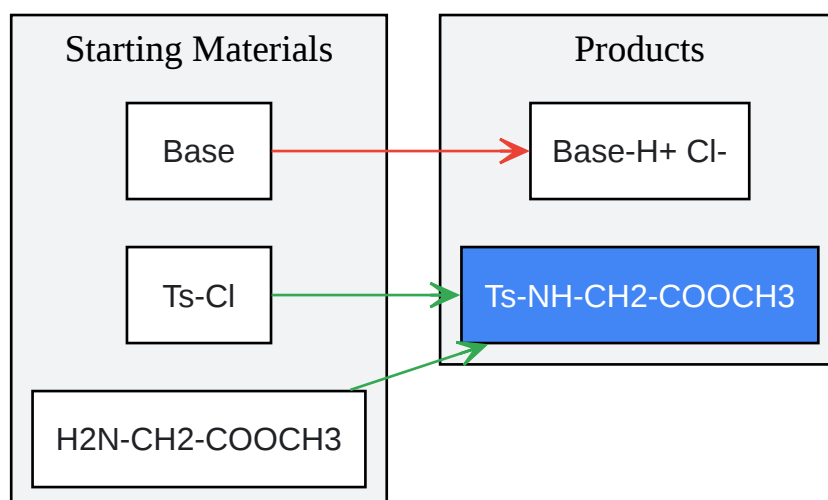
## Visualized Workflow and Pathways

The following diagrams illustrate the synthetic workflow and the logical relationship between the reactants and the product.



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Caption: Synthetic workflow for **Methyl 2-(4-methylphenylsulfonamido)acetate**.



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Caption: Reactant to product transformation diagram.

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